3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate
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Overview
Description
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C18H16N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization: The pyrrole intermediate undergoes cyclization with a phthalic anhydride derivative to form the pyrrolophthalazine core.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions to yield the desired tricarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its biological activity.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrrolophthalazine derivatives.
Mechanism of Action
The mechanism of action of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate: Similar structure but with an isoquinoline ring instead of a phthalazine ring.
1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate: Similar structure with different alkyl substituents.
Uniqueness
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a synthetic compound belonging to the class of pyrrolo[2,1-a]phthalazine derivatives. This compound features a unique structure characterized by a fused pyrrole and phthalazine ring system with three carboxylate groups. Its distinctive molecular architecture suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.
The molecular formula of this compound is C22H24N2O6 with a molecular weight of approximately 412.4 g/mol. The compound exhibits various chemical properties that contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C22H24N2O6 |
Molecular Weight | 412.4 g/mol |
IUPAC Name | This compound |
CAS Number | 853319-01-4 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. In vitro assays reveal that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Non-small cell lung cancer (HOP-92), melanoma (LOX IMVI), breast cancer (MDA-MB-468).
- Growth Inhibition Rates : Ranging from 50% to over 90% depending on the concentration and specific cell line.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Further investigation is required to elucidate these interactions fully.
Antimicrobial Activity
In addition to its anticancer potential, preliminary studies suggest that this compound may also exhibit antimicrobial properties. It has been tested against various bacterial strains with promising results.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Study on Anticancer Efficacy :
- Objective : Evaluate the anticancer activity against multiple cancer cell lines.
- Findings : Significant growth inhibition was observed across various cell types with IC50 values indicating potent activity.
-
Antimicrobial Testing :
- Objective : Assess the antimicrobial effects against resistant bacterial strains.
- Results : The compound demonstrated inhibitory effects against Staphylococcus aureus and other pathogens.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Similarities | Unique Properties |
---|---|---|
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate | Shares core structure | Enhanced lipophilicity |
1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate | Similar ring structure | Variations in solubility |
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate | Isoquinoline instead of phthalazine | Different interaction profiles |
Properties
CAS No. |
52488-27-4 |
---|---|
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-O-ethyl 1-O,2-O-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-4-26-18(23)15-13(17(22)25-3)12(16(21)24-2)14-11-8-6-5-7-10(11)9-19-20(14)15/h5-9H,4H2,1-3H3 |
InChI Key |
XQPHYLQJRJHRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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